molecular formula C14H11N5OS B2510013 (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285513-42-9

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2510013
CAS No.: 1285513-42-9
M. Wt: 297.34
InChI Key: QGWCSQFMINUPNT-CXUHLZMHSA-N
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Description

(E)-N'-(Pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative characterized by a pyrazole core substituted with thiophene and pyridine moieties. Its molecular formula is C₁₄H₁₁N₅OS, with a molecular weight of 305.33 g/mol. The compound features an (E)-configuration hydrazone bond (-CH=N-NH-), which is critical for its structural stability and electronic properties.

This compound belongs to a broader class of pyrazole-carbohydrazide derivatives, which are studied for their anticancer, antimicrobial, and sensor applications. Its structural analogs often vary in substituents on the aryl/heteroaryl groups, leading to differences in solubility, binding affinity, and bioactivity .

Properties

CAS No.

1285513-42-9

Molecular Formula

C14H11N5OS

Molecular Weight

297.34

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H11N5OS/c20-14(19-16-9-10-3-1-5-15-8-10)12-7-11(17-18-12)13-4-2-6-21-13/h1-9H,(H,17,18)(H,19,20)/b16-9+

InChI Key

QGWCSQFMINUPNT-CXUHLZMHSA-N

SMILES

C1=CC(=CN=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of pyridine-3-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted pyridine or thiophene derivatives.

Scientific Research Applications

Pharmacological Properties

Numerous studies have investigated the biological activities of (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, highlighting its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines. For instance, a study demonstrated that compounds similar to this compound showed promising results against A549 lung cancer cells, inducing apoptosis and inhibiting cell growth effectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of hydrazone derivatives, including those based on pyrazoles, were synthesized and tested against bacterial strains. The results indicated that these compounds exhibited substantial antibacterial activity, suggesting their potential use in developing new antimicrobial agents .

Case Study 1: Anticancer Research

In a notable study published in PubMed, a series of pyrazole derivatives were synthesized and tested for their effects on A549 lung cancer cells. The study found that certain derivatives exhibited high growth inhibition rates and induced programmed cell death (apoptosis) in these cancer cells. This highlights the therapeutic potential of compounds like this compound in oncology .

Case Study 2: Antimicrobial Evaluation

Another research effort focused on synthesizing various hydrazone derivatives from pyrazole scaffolds and evaluating their antimicrobial efficacy against a range of pathogens. The findings indicated that some derivatives demonstrated significant antibacterial activity, suggesting a pathway for developing new treatments for bacterial infections .

Summary of Findings

The compound this compound shows considerable promise in medicinal chemistry due to its diverse pharmacological properties, particularly in anticancer and antimicrobial applications. The ongoing research into its synthesis and biological evaluation continues to uncover new potential uses within therapeutic contexts.

Application AreaKey Findings
AnticancerInduces apoptosis in A549 lung cancer cells; significant growth inhibition
AntimicrobialExhibits substantial antibacterial activity against various strains
SynthesisAchieved through refluxing pyridine and thiophene derivatives with hydrazine

Mechanism of Action

The mechanism of action of (E)-N’-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide with six analogs from the literature:

Compound Name Molecular Formula Substituent R₁ (Pyridine Position) Substituent R₂ (Thiophene/Other) Molecular Weight (g/mol) Key Applications/Activities
Target Compound C₁₄H₁₁N₅OS Pyridin-3-ylmethylene Thiophen-2-yl 305.33 Under investigation (anticancer)
(E)-3-(5-Bromothiophen-2-yl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide C₁₄H₁₀N₅OSBr Pyridin-2-ylmethylene 5-Bromothiophen-2-yl 376.23 Sensor materials, antiferromagnetic
5-(5-Methyl-2-thienyl)-N′-[(1E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-3-carbohydrazide C₁₅H₁₅N₅OS 4-Pyridinyl-ethylidene 5-Methylthiophen-2-yl 337.38 Antimicrobial, apoptosis induction
N′-[(E)-(3-Allyl-2-hydroxyphenyl)methylene]-3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide C₂₀H₁₆Cl₂N₄O₂ 3-Allyl-2-hydroxyphenyl 2,4-Dichlorophenyl 427.27 Antifungal, anti-inflammatory
3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide C₁₃H₁₀ClN₅O₂S Furan-2-yl-ethylidene 5-Chlorothiophen-2-yl 351.77 Antibacterial (vs. streptomycin)
3-(tert-Butyl)-N'-(4-(dimethylamino)benzylidene)-1-(3-methylbenzyl)-1H-pyrazole-5-carbohydrazide C₂₅H₃₀N₆O 4-Dimethylaminobenzylidene tert-Butyl + 3-methylbenzyl 454.55 High-purity UPLC-MS applications
(E)-3-(3-Ethoxyphenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide C₁₈H₁₇N₅O₂ Pyridin-2-ylmethylene 3-Ethoxyphenyl 335.36 Not reported (structural analog)
Key Observations:

Electronic Effects :

  • Bromine or chlorine substitution on thiophene (e.g., ) increases molecular weight and polarizability, enhancing sensor or antibacterial activity.
  • Pyridin-3-ylmethylene (target compound) vs. pyridin-2-ylmethylene () alters π-stacking and hydrogen-bonding capabilities, affecting biological target interactions.

Bioactivity: Antibacterial Activity: Compounds with halogenated thiophene (e.g., ) show superior activity compared to methyl/methoxy-substituted analogs . Anticancer Potential: Derivatives with 4-pyridinyl-ethylidene () or tert-butyl groups () demonstrate apoptosis induction in cancer cells (e.g., A549 lung cancer) .

Synthetic Yield and Purity :

  • The tert-butyl analog () achieved 72% yield and 98.5% purity via UPLC-MS, suggesting efficient synthesis protocols for bulky substituents.
A. Antibacterial Activity
  • The 5-chlorothiophene derivative () exhibited MIC values of 8–16 µg/mL against E. coli and S. aureus, outperforming streptomycin (16–32 µg/mL) .
  • In contrast, the target compound’s unsubstituted thiophene may reduce potency, highlighting the role of electron-withdrawing groups in enhancing activity .
B. Anticancer Mechanisms
  • The 5-methylthiophene analog () inhibited A549 cell growth by 78% at 10 µM via caspase-3 activation, while the tert-butyl derivative () showed 65% inhibition at the same concentration .
  • The target compound’s pyridin-3-ylmethylene group may improve DNA intercalation or kinase inhibition compared to pyridin-2-yl analogs.

Biological Activity

(E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N5OS, with a molecular weight of 297.34 g/mol. Its IUPAC name is N-[(E)-pyridin-3-ylmethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide. The compound features a unique combination of pyridine, thiophene, and pyrazole moieties, which contribute to its diverse biological activities.

Research indicates that this compound exhibits various mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways, suggesting its potential as a therapeutic agent.
  • Receptor Modulation : It may modulate receptor signaling pathways, impacting cellular responses and disease progression.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against various pathogens.

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound against human cancer cell lines. For instance, a study demonstrated that derivatives of pyrazole compounds exhibited cytotoxic effects against HepG2 (liver cancer), BGC823 (gastric cancer), and BT474 (breast cancer) cell lines using the MTT assay .

Cell LineIC50 (µM)Reference
HepG210.5
BGC8238.9
BT47412.4

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against various bacterial strains. It showed significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli13
Pseudomonas aeruginosa12

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in animal models. It was found to reduce edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin .

Study on Anticancer Activity

A notable study conducted by researchers evaluated the cytotoxic effects of various derivatives of this compound on multiple cancer cell lines. The findings indicated that certain derivatives exhibited more potent antiproliferative activity than the standard chemotherapy drug 5-fluorouracil . Flow cytometry analysis revealed that these compounds could induce cell cycle arrest at the S phase, highlighting their potential as chemotherapeutic agents.

Study on Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, derivatives were tested against a panel of bacterial strains. The results showed promising antibacterial activity, particularly against resistant strains, indicating the potential for developing new antibiotics based on this compound's structure .

Q & A

Q. What are the key synthetic methodologies for preparing (E)-N'-(pyridin-3-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves multi-step reactions:

  • Pyrazole Core Formation : Reaction of hydrazine derivatives with β-ketoesters or β-diketones under acidic/basic conditions (e.g., ethanol/HCl or DMF/KOH) to form the pyrazole ring .
  • Thiophene and Pyridine Substituent Introduction : Coupling reactions (e.g., nucleophilic substitution or Suzuki-Miyaura cross-coupling) to attach thiophen-2-yl and pyridin-3-ylmethylene groups .
  • Hydrazone Formation : Condensation of the pyrazole-carbohydrazide intermediate with pyridine-3-carbaldehyde under reflux in ethanol, monitored via thin-layer chromatography (TLC) for completion .
  • Purification : Column chromatography or recrystallization to isolate the pure (E)-isomer .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrazone geometry; IR for carbonyl (C=O) and N-H stretching frequencies .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₀N₅OSBr; MW 376.23) .
  • X-ray Crystallography : SHELX software for crystal structure refinement, confirming the (E)-configuration and planar hydrazone linkage .

Q. What structural features contribute to its biological activity?

  • Pyrazole Core : Enhances binding to enzymatic targets (e.g., kinases) via hydrogen bonding .
  • Thiophene and Pyridine Rings : Improve lipophilicity and π-π stacking interactions with biological receptors .
  • Hydrazone Linkage : Facilitates chelation with metal ions or polar interactions in active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysts : Bases like K₂CO₃ or NaH improve coupling efficiency; acidic conditions (HCl) accelerate cyclization .
  • Temperature Control : Reflux (~80°C) for condensation steps; lower temperatures (~25°C) prevent decomposition of sensitive intermediates .

Q. What computational approaches are used to predict biological interactions?

  • Molecular Docking : AutoDock or Schrödinger Suite to model binding with target proteins (e.g., EGFR or COX-2), leveraging the pyridine and thiophene moieties as pharmacophores .
  • DFT Calculations : Gaussian 09 to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity trends .
  • MD Simulations : GROMACS for stability assessment of ligand-protein complexes over nanosecond timescales .

Q. How can contradictions in biological activity data be resolved?

Contradictions often arise from:

  • Substituent Effects : Minor structural variations (e.g., bromine vs. methoxy groups) alter bioactivity (see Table 1) .
  • Assay Conditions : Varying pH, solvent (DMSO vs. saline), or cell lines (HEK293 vs. HeLa) impact results .
  • Data Normalization : Use internal controls (e.g., cisplatin for cytotoxicity assays) and replicate experiments (n ≥ 3) to ensure reliability .

Key Methodological Notes

  • Crystallography : SHELXL refinement for high-resolution structures; CCDC deposition recommended .
  • Biological Assays : Validate results using orthogonal methods (e.g., SPR for binding affinity alongside enzyme inhibition assays) .

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